molecular formula C25H34N6O8 B11394283 2-{8-[4-(2-hydroxyethyl)piperazin-1-yl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate

2-{8-[4-(2-hydroxyethyl)piperazin-1-yl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate

Cat. No.: B11394283
M. Wt: 546.6 g/mol
InChI Key: MKLMTVDBOPIZEI-UHFFFAOYSA-N
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Description

2-{8-[4-(2-hydroxyethyl)piperazin-1-yl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate is a complex organic compound that features a combination of piperazine, purine, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-[4-(2-hydroxyethyl)piperazin-1-yl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the purine ring, and finally, the attachment of the benzoate group. Each step requires specific reagents and conditions, such as the use of protecting groups, catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{8-[4-(2-hydroxyethyl)piperazin-1-yl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups in the purine ring can be reduced to alcohols.

    Substitution: The methoxy groups on the benzoate ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the purine ring carbonyls would produce alcohols.

Scientific Research Applications

2-{8-[4-(2-hydroxyethyl)piperazin-1-yl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{8-[4-(2-hydroxyethyl)piperazin-1-yl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{8-[4-(2-hydroxyethyl)piperazin-1-yl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl benzoate
  • 2-{8-[4-(2-hydroxyethyl)piperazin-1-yl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 4-methoxybenzoate

Uniqueness

The uniqueness of 2-{8-[4-(2-hydroxyethyl)piperazin-1-yl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethoxybenzoate moiety, in particular, may enhance its interactions with certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H34N6O8

Molecular Weight

546.6 g/mol

IUPAC Name

2-[8-[4-(2-hydroxyethyl)piperazin-1-yl]-3,7-dimethyl-2,6-dioxopurin-1-yl]ethyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C25H34N6O8/c1-27-19-21(26-24(27)30-8-6-29(7-9-30)10-12-32)28(2)25(35)31(22(19)33)11-13-39-23(34)16-14-17(36-3)20(38-5)18(15-16)37-4/h14-15,32H,6-13H2,1-5H3

InChI Key

MKLMTVDBOPIZEI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1N3CCN(CC3)CCO)N(C(=O)N(C2=O)CCOC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C

Origin of Product

United States

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